11beta-PGE2

描述

11β-PGE2 is the C-11 epimer of PGE2. It is a moderate inhibitor of PGE2 binding to rat hypothalamic membranes with a Ki value of 53 nM. 11β-PGE2 also stimulates bone resorption in rats at concentrations of 10 to 1,000 nM which is similar to PGE2.2 11β-PGE2 inhibits PGE2 binding to the prostaglandin transporter protein with a Ki of 56 nM.

11beta-Pge2, also known as 11b-pge2, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Thus, this compound is considered to be an eicosanoid lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been detected in multiple biofluids, such as blood and urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm.

11b-PGE2 is a prostanoid.

作用机制

Target of Action

11beta-Prostaglandin E2 (11beta-PGE2) is a variant of Prostaglandin E2 (PGE2), a naturally occurring prostaglandin . The primary targets of this compound are the prostaglandin E2 receptors, namely EP1, EP2, EP3, and EP4 . These receptors are G protein-coupled receptors with distinct signaling properties . This compound may also interact with the prostaglandin transporter protein .

Mode of Action

This compound acts as a moderate inhibitor of PGE2 binding to rat hypothalamic membranes . It interacts with its targets, the PGE2 receptors, leading to various downstream effects. The interaction of this compound with these receptors can influence blood pressure both positively and negatively . For instance, centrally administered PGE2 induces hypertension, whereas systemic administration of PGE2 produces a hypotensive effect .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It is involved in the prostanoid pathway, where it is converted from arachidonic acid (AA) by a series of enzymatic reactions involving phospholipases, cyclooxygenase (COX), and distinct terminal synthases . The conversion of AA to an unstable endoperoxide intermediate PGH2 by COX is followed by the isomerization of PGH2 to bioactive prostanoids, including PGE2 .

Pharmacokinetics

The synthetic pge2 dinoprostone, a related compound, has a plasma half-life of approximately 25–5 minutes after vaginal administration, with most metabolites being excreted in the urine .

Result of Action

The action of this compound results in various molecular and cellular effects. It may act to stimulate bone resorption in rats . In the context of blood pressure regulation, the interaction of this compound with its receptors can lead to hypertension or hypotension, depending on the route of administration .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the intestinal microenvironment, which is rich in PGE2, can drive mitochondrial depolarization in CD8+ T cells . This leads to the engagement of autophagy to clear depolarized mitochondria and enhances glutathione synthesis to scavenge reactive oxygen species (ROS) that result from mitochondrial depolarization .

生化分析

Biochemical Properties

11beta-Prostaglandin E2 interacts with various enzymes, proteins, and other biomolecules. It is a moderate inhibitor of PGE2 binding to rat hypothalamic membranes . It may also stimulate bone resorption in rats and inhibit PGE2 binding to the prostaglandin transporter protein .

Cellular Effects

11beta-Prostaglandin E2 has profound effects on various types of cells and cellular processes. It influences cell function by modulating inflammation and the immune system by regulating the expression/concentration of cytokines . It also plays a role in the immune system, with regards to immunosuppression, inhibition of nitrogen oxide (NO) production, inhibition of interferon (IFN) and apoptotic pathways, and inhibition of viral receptor expression .

Molecular Mechanism

At the molecular level, 11beta-Prostaglandin E2 exerts its effects through various mechanisms. It is involved in the synthesis of the prostanoids (prostaglandins, prostacyclins, and thromboxanes) and is implicated in normal development, tissue homeostasis, inflammation, and cancer progression . It also plays a role in the production of PGE2 involved in both tissue homeostasis and disease .

Metabolic Pathways

11beta-Prostaglandin E2 is involved in the prostanoid metabolic pathway. Prostanoids are signaling molecules derived from arachidonic acid (AA). They are classified by their primary physiological functions: prostacyclins that function in the resolution of inflammation, thromboxanes that function in the related roles of platelet aggregation and vasoconstriction, and prostaglandins that are involved in pro-inflammatory processes .

Subcellular Localization

It is known that PGE2 is synthesized as a Golgi membrane-associated protein, and spontaneous cleavage of the N-terminal hydrophobic domain leads to the formation of a truncated mature protein that is distributed in the cytosol with a trend to be enriched in the perinuclear region .

生物活性

11beta-Prostaglandin E2 (11β-PGE2) is a significant metabolite of prostaglandin E2 (PGE2) that plays crucial roles in various biological processes, particularly in inflammation and immune responses. This article explores the biological activity of 11β-PGE2, including its mechanisms of action, effects on different cell types, and potential therapeutic implications.

Overview of Prostaglandins

Prostaglandins are lipid compounds derived from arachidonic acid that exert diverse physiological effects. They are produced by the action of cyclooxygenase (COX) enzymes and play essential roles in inflammation, pain modulation, and homeostasis. Among these, PGE2 is one of the most studied due to its involvement in various pathophysiological conditions.

Biological Activity of 11beta-PGE2

Mechanisms of Action

11β-PGE2 acts primarily through G protein-coupled receptors (GPCRs), specifically EP receptors (EP1, EP2, EP3, and EP4). Each receptor subtype mediates distinct cellular responses:

- EP1 : Activates phosphatidylinositol metabolism, leading to increased intracellular calcium levels.

- EP2 and EP4 : Elevate cyclic AMP (cAMP) levels, promoting anti-inflammatory effects.

- EP3 : Can inhibit cAMP production and influence calcium signaling.

This receptor diversity allows 11β-PGE2 to exert both pro-inflammatory and anti-inflammatory effects depending on the context and concentration.

Inflammatory Response

Research indicates that 11β-PGE2 is produced during inflammatory responses, particularly by activated macrophages and other immune cells. For example, studies have shown that:

- Immune Modulation : 11β-PGE2 can modulate T-cell responses by promoting an anti-inflammatory environment at high concentrations while inducing pro-inflammatory responses at lower concentrations . This dual role highlights its potential as a therapeutic target in autoimmune diseases.

- Macrophage Polarization : Treatment with 11β-PGE2 has been shown to shift macrophage polarization towards an M2 phenotype, which is associated with tissue repair and anti-inflammatory functions .

Case Studies

-

Type 1 Diabetes Mellitus :

In a mouse model of type 1 diabetes, repletion with PGE2 analogues restored immune homeostasis during inflammation. The study suggested that the PTGS2/COX2-PGE2 signaling axis could serve as a therapeutic target for managing autoimmune conditions . -

Trauma-Induced Immune Suppression :

A study examining trauma patients found that elevated levels of PGE2 correlated with suppressed antimicrobial functions in neutrophils and monocytes. Targeting the PGE2 pathway with COX inhibitors enhanced cytokine production and improved immune responses . -

Migraine Patients :

Analysis of PGE2 levels in migraine patients revealed significant differences compared to healthy controls, suggesting a role for PGE2 in migraine pathophysiology. Elevated PGE2 levels were associated with inflammatory markers in these patients .

Data Table: Summary of Biological Effects

科学研究应用

Immunological Applications

Role in Anaphylaxis:

Research indicates that a deficiency in PGE2, including its derivative 11beta-PGE2, may predispose individuals to anaphylaxis. A study demonstrated that patients experiencing anaphylaxis exhibited significantly reduced levels of PGE2 compared to healthy individuals. Stabilization of PGE2 levels using specific inhibitors was shown to protect against anaphylactic reactions in murine models, suggesting that maintaining adequate PGE2 levels can modulate mast cell activation and reduce the severity of allergic responses .

Mast Cell Activation:

this compound is implicated in the modulation of mast cell activation through its interaction with EP receptors (EP2 and EP4). The activation of these receptors by PGE2 has been shown to inhibit degranulation processes in mast cells, which are crucial in allergic responses. This suggests potential therapeutic avenues for managing allergic conditions by targeting the PGE2 signaling pathway .

Reproductive Biology

Endometrial Function:

In reproductive studies, this compound has been linked to the regulation of endometrial functions. It was found that while PGE2 does not significantly influence the expression of 11beta-hydroxysteroid dehydrogenase type 1 (HSD11B1), PGF2alpha, another prostaglandin, enhances its activity. This enzyme is critical for cortisol regulation within the endometrium, indicating that this compound may play a role in modulating local hormonal environments during reproductive cycles .

Cortisol Regulation:

The conversion of cortisone to cortisol in bovine endometrial cells was stimulated by PGF2alpha but not by PGE2. This highlights a nuanced role where this compound may influence local steroid metabolism indirectly through interactions with other prostaglandins .

Therapeutic Potential

Anti-inflammatory Effects:

Given its role in modulating immune responses and inflammation, this compound may have therapeutic applications as an anti-inflammatory agent. Its ability to stabilize mast cells and reduce excessive inflammatory responses positions it as a candidate for treating conditions characterized by chronic inflammation or hypersensitivity .

Cancer Research:

Emerging studies suggest that prostaglandins, including derivatives like this compound, may influence tumor microenvironments and cancer progression. Investigations into how these compounds interact with cancer cell signaling pathways could unveil new therapeutic strategies for cancer treatment .

Data Table: Summary of Applications

Case Studies and Research Findings

- Anaphylaxis Study :

- Endometrial Research :

- Cancer Studies :

属性

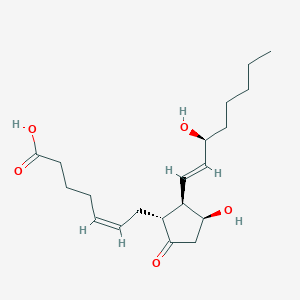

IUPAC Name |

(Z)-7-[(1R,2R,3S)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYBRNLFEZDVAW-YUOXZBOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017289 | |

| Record name | 11β-Prostaglandin E2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38310-90-6 | |

| Record name | 11β-Prostaglandin E2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。